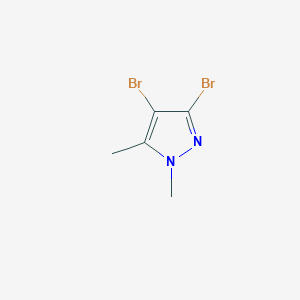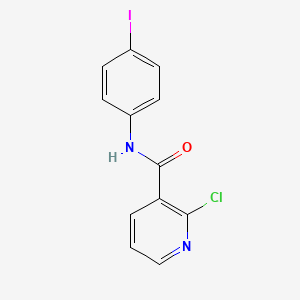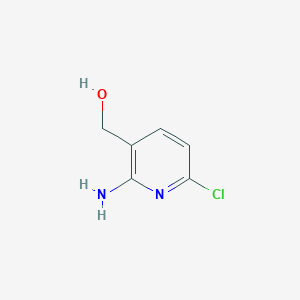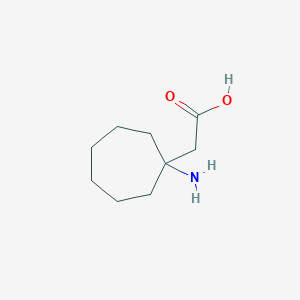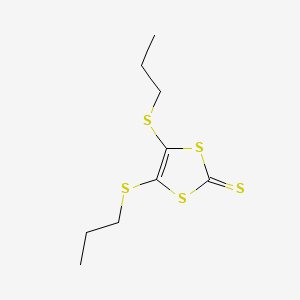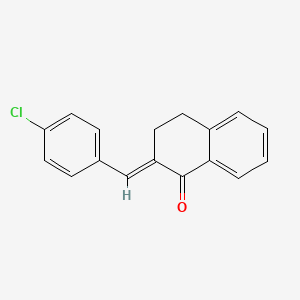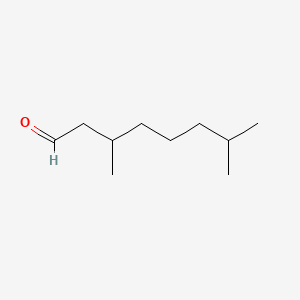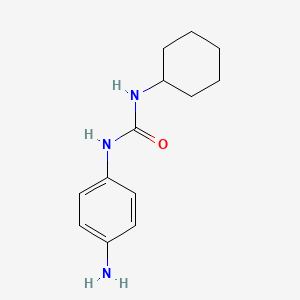
1-(4-Aminophenyl)-3-cyclohexylurea
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-cyclohexylurea is an organic compound that features a urea linkage between a 4-aminophenyl group and a cyclohexyl group
Mécanisme D'action
Target of Action
Similar compounds, such as amines and urea derivatives, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Amines, for instance, can form imine derivatives when they react with aldehydes and ketones . Urea derivatives, on the other hand, are known to interact with various enzymes and receptors, altering their function and leading to various physiological effects .
Biochemical Pathways
For instance, certain amines can affect the synthesis of proteins and nucleic acids . Urea derivatives, on the other hand, can interfere with various metabolic processes .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
For instance, certain amines can affect the function of proteins and nucleic acids, leading to various physiological effects . Urea derivatives, on the other hand, can interfere with various metabolic processes, leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Aminophenyl)-3-cyclohexylurea. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of the compound. Additionally, these factors can also affect the stability of the compound, potentially leading to the formation of metabolites with different properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-cyclohexylurea can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenyl isocyanate with cyclohexylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a cyclohexyl group.
1-(4-Aminophenyl)-3-benzylurea: Features a benzyl group in place of the cyclohexyl group.
Uniqueness: 1-(4-Aminophenyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which can impart different physical and chemical properties compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5,14H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQHCVQHAQQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341373 | |
| Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62972-70-7 | |
| Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)
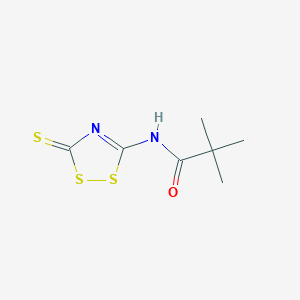
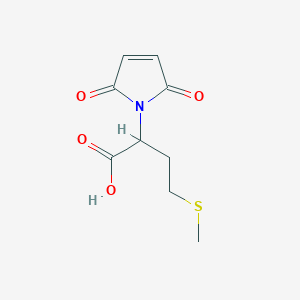
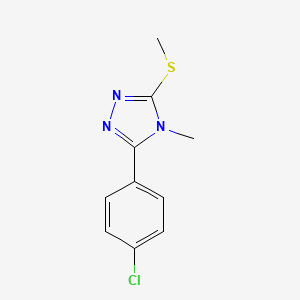
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032852.png)
![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/new.no-structure.jpg)
